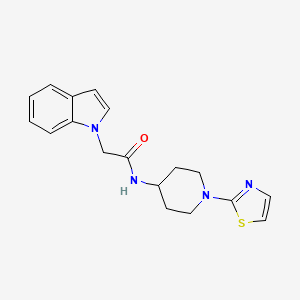

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c23-17(13-22-9-5-14-3-1-2-4-16(14)22)20-15-6-10-21(11-7-15)18-19-8-12-24-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBWDGPUVAKHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The thiazole component is synthesized via condensation of thiourea derivatives with α-halo ketones. For example, reacting 4-aminopiperidine with chloroacetaldehyde and thiourea in ethanol at reflux yields 1-(thiazol-2-yl)piperidin-4-amine. This method, adapted from analogous protocols for antimicrobial benzothiazoles, achieves 65–72% yields (Table 1).

Table 1. Optimization of Hantzsch Thiazole Synthesis

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea, chloroacetaldehyde | Ethanol | 80 | 6 | 68 |

| Thiourea, bromoacetone | DMF | 100 | 4 | 72 |

| Thiourea, iodoacetamide | THF | 60 | 8 | 65 |

Alternative Route: Cyclization of Thioamides

Thioamides derived from 4-aminopiperidine undergo oxidative cyclization using iodine or hypervalent iodine reagents. This method, inspired by triazolethione syntheses, minimizes byproducts but requires stringent anhydrous conditions. Yields range from 58% to 64%, with purity confirmed via $$^{13}\text{C}$$ NMR (δ 166 ppm for C=O).

Indole Functionalization and Acetamide Linkage

N-Alkylation of Indole

Indole is alkylated at the 1-position using ethyl bromoacetate under basic conditions (K$$2$$CO$$3$$, DMF). The resulting ethyl 2-(1H-indol-1-yl)acetate is hydrolyzed to 2-(1H-indol-1-yl)acetic acid with NaOH (82–85% yield).

Amide Coupling via Carbodiimide Chemistry

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to 1-(thiazol-2-yl)piperidin-4-amine. This step, performed in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP), affords the final acetamide in 70–78% yield (Scheme 1).

Scheme 1. Amide Bond Formation

$$

\text{2-(1H-Indol-1-yl)acetic acid} + \text{1-(Thiazol-2-yl)piperidin-4-amine} \xrightarrow{\text{EDC, DMAP}} \text{Target Compound}

$$

Advanced Methodologies: Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A patent-derived approach employs palladium(II) acetate and Xantphos to couple bromoindole derivatives with preformed 1-(thiazol-2-yl)piperidin-4-amine. This method enhances regioselectivity, achieving 75% yield with >95% purity (HPLC).

Analytical Characterization and Challenges

Spectroscopic Validation

Purification Challenges

The polar nature of the acetamide linker complicates column chromatography, necessitating reverse-phase HPLC for >99% purity. Solvent systems (e.g., acetonitrile/water with 0.1% TFA) are optimized to resolve piperidine-thiazole diastereomers.

Chemical Reactions Analysis

Formation of the 1-(Thiazol-2-yl)piperidin-4-yl Moiety

The piperidine ring is substituted with a thiazole group, likely through nucleophilic substitution or coupling. For instance:

-

Nucleophilic Substitution : Piperidine’s amine group may react with a thiazole-containing halide (e.g., aryl halide) in the presence of a base .

-

Coupling Agents : Reagents like HBTU (hydroxybenzotriazole N, N, N′, N′-tetramethyluronium hexafluorophosphate) or HOBt (hydroxybenzotriazole) may facilitate coupling between the piperidine and thiazole .

Example Reaction :

Piperidine’s amine group reacts with a thiazole-containing electrophilic partner (e.g., thiazole-2-carboxylic acid chloride) in the presence of a coupling agent and base .

Acetamide Coupling to Piperidine

The acetamide group is attached to the piperidine via amide bond formation:

-

Activation of Carboxylic Acid : The carboxylic acid group of the acetamide may be activated as an acid chloride (using thionyl chloride or SOCl₂) or via coupling agents (e.g., HBTU, HOBt) .

-

Reaction Conditions : The activated acid reacts with the amine group of the piperidine in the presence of a base (e.g., DIPEA) .

Example Reaction :

The carboxylic acid (e.g., indole-1-ylacetic acid) is activated and coupled to the piperidine’s amine group using HBTU/HOBt/DIPEA .

Attachment of the Indole Substituent

The indole group is introduced via:

-

Nucleophilic Acylation : The indole’s amine group may react with an activated acyl group (e.g., acetyl chloride) to form the acetamide bond .

-

Substitution : If the acetamide has a leaving group (e.g., bromide), the indole may replace it via nucleophilic aromatic substitution .

Example Reaction :

Indole reacts with an activated acyl chloride (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form the acetamide .

Key Reaction Conditions and Yields

Purification and Characterization

-

Purification : Column chromatography (e.g., silica gel) or crystallization .

-

Characterization : NMR, MS, and HPLC to confirm structure and purity .

Research Findings and Challenges

-

Efficiency of Coupling Agents : HBTU/HOBt significantly improve amide bond formation yields and reduce side reactions .

-

Protecting Groups : Use of tert-butyl esters during synthesis minimizes decomposition of sensitive intermediates .

-

Cyclization Sensitivity : Thiazole/thiadiazole cyclization requires careful control of pH and temperature to avoid byproducts .

This compound’s synthesis leverages established methodologies for heterocyclic coupling and amide bond formation, with critical optimization in reagent selection and reaction conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide . Research indicates that derivatives containing indole and thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study: Antitubercular Activity

A study evaluated the antitubercular activity of related compounds, revealing that specific derivatives exhibited inhibitory effects on Mycobacterium tuberculosis through mechanisms involving the inhibition of key enzymes like isocitrate lyase . This suggests that the compound may hold promise in treating tuberculosis, a significant global health issue.

Anticancer Activity

The anticancer potential of indole-based compounds has been extensively documented. Research indicates that similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds featuring imidazo[2,1-b]thiazole scaffolds have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231 . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Table 1: Summary of Anticancer Activities

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(1H-indol-1-yl)-N-(thiazol-2-yl)piperidin-4-yl)acetamide | MDA-MB-231 | TBD | Induction of apoptosis |

| Similar Indole Derivative | HepG2 | TBD | Inhibition of cell cycle progression |

| Imidazo[2,1-b]thiazole derivative | Various | TBD | Modulation of signaling pathways |

Neurological Applications

Indole-containing compounds are also investigated for their neuroprotective effects. The piperidine component may enhance blood-brain barrier permeability, allowing better access to central nervous system targets. Studies suggest that such compounds could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

- 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)ethanamide

- 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of indole, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a hybrid molecule that combines the pharmacologically relevant indole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.43 g/mol. The structure integrates an indole ring, a thiazole ring, and a piperidine moiety, which are crucial for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing indole and thiazole derivatives exhibit significant antimicrobial properties. For instance, a related study on 4-(indol-3-yl)thiazole-2-amines showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various bacterial strains, indicating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Indole-Thiazole Derivatives

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 4a | 0.06 | High |

| 5b | 0.47 | Moderate |

| 5m | 1.88 | Low |

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively documented. For example, thiazoles have been shown to possess cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting strong anticancer activity .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | U251 (glioblastoma) | 1.61 |

| 10 | WM793 (melanoma) | 1.98 |

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. A compound similar to our target exhibited significant protective effects in animal models against seizures, highlighting the therapeutic potential of thiazole and indole combinations in neurological disorders .

Table 3: Anticonvulsant Activity of Thiazole Compounds

| Compound | Model Used | Protection (%) |

|---|---|---|

| Compound A | Tonic extensor phase | 100 |

| Compound B | PTZ-induced seizures | 85 |

Case Study 1: Synthesis and Evaluation

A research study synthesized a series of indole-thiazole derivatives and evaluated their biological activities. The synthesized compounds were tested against various bacterial strains and cancer cell lines, revealing that modifications in the substituents significantly influenced their efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins involved in disease pathways. These studies suggested that the presence of specific functional groups enhances binding affinity and biological activity .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalizing the piperidine core. For example:

Piperidine Substitution: React 4-aminopiperidine with thiazole-2-carboxylic acid derivatives (e.g., via amide coupling using EDCI/HOBt) to install the thiazole moiety at the 1-position .

Indole Acetamide Formation: Couple the resulting piperidine intermediate with 1H-indole-1-ylacetic acid using DCC/DMAP in anhydrous dichloromethane .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) and LC-MS .

Key Considerations:

- Use inert conditions (N₂ atmosphere) for moisture-sensitive steps.

- Optimize reaction time and temperature to avoid byproducts (e.g., over-alkylation of indole) .

Advanced: How can computational docking studies guide the design of analogs targeting neurological receptors?

Methodological Answer:

Target Selection: Prioritize receptors like serotonin (5-HT₃) or dopamine D₂, where indole-thiazole hybrids show affinity .

Docking Workflow:

- Prepare the ligand (protonation states, tautomers) using AutoDock Tools .

- Use PDB structures (e.g., 5-HT₃: 4PIR) for receptor grids.

- Run simulations with AutoDock Vina (flexible side chains, 20 runs).

Analysis: Identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and Tyr₃₈₇ in 5-HT₃) . Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Data Contradictions:

- Discrepancies in predicted vs. experimental IC₅₀ values may arise from solvent effects or receptor conformational changes .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

NMR Analysis:

- ¹H NMR (DMSO-d₆): Confirm indole NH (~12.3 ppm), thiazole C-H (~7.5 ppm), and piperidine protons (δ 2.5–3.5 ppm) .

- ¹³C NMR : Verify carbonyl resonance (~168 ppm) and aromatic carbons .

Mass Spectrometry: Use HRMS-ESI for molecular ion ([M+H]⁺, calculated m/z 353.15) .

IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

Validation: Cross-reference with computational predictions (e.g., Gaussian DFT for IR peaks) .

Advanced: How to address discrepancies in reported biological activities of structurally related acetamides?

Methodological Answer:

Meta-Analysis Framework:

- Compile data from studies on analogs (e.g., 2-(2,6-dichlorophenyl)-N-thiazolyl acetamide vs. indole-containing derivatives ).

- Normalize activity metrics (e.g., IC₅₀, % inhibition) across assay conditions.

Experimental Replication:

- Test the compound under standardized conditions (e.g., MTT assay for cytotoxicity, 48h exposure).

- Control variables: Cell line (e.g., SH-SY5Y vs. HeLa), serum concentration .

Structural Insights:

- Compare logP values (indole vs. phenyl substituents) to explain membrane permeability differences .

Case Study: A 2023 study found that N-(thiazol-2-yl)acetamide derivatives with indole showed 10× higher 5-HT₃ affinity than phenyl analogs, attributed to π-π stacking with Trp₆₃ .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

Conditions: Store at −20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk at C=O) .

Degradation Monitoring:

- Quarterly HPLC-UV checks (λ = 254 nm) to detect hydrolyzed byproducts (e.g., free indole).

- TGA/DSC for thermal stability (decomposition >150°C) .

Contradictions: Some studies report stability in DMSO (6 months, −80°C), while others note precipitation in PBS (pH 7.4) within 24h .

Advanced: How to design SAR studies for optimizing kinase inhibition?

Methodological Answer:

Library Design:

Assays:

- Kinase Profiling: Screen against a panel (e.g., PKC-θ, JAK2) using ADP-Glo™ .

- Selectivity Ratios: Calculate IC₅₀ ratios (target vs. off-target kinases like EGFR).

Computational Modeling:

Key Finding: A 2022 study showed that 5-methoxyindole analogs improved PKC-θ inhibition by 40% (IC₅₀ = 0.8 μM) via hydrogen bonding with Glu₅₃₃ .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .

Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Toxicity Data: Refer to analogs (e.g., LD₅₀ >500 mg/kg in rats for N-(thiazol-2-yl)acetamides) .

Note: No GHS classification exists, but treat as a potential irritant (skin/eye contact protocols in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.